perlecan - 143972-95-6

perlecan

Catalog Number: EVT-1518770
CAS Number: 143972-95-6
Molecular Formula: C9H7NO5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Perlecan is classified as a heparan sulfate proteoglycan and is found in various tissues, including cartilage, basement membranes, and blood vessels. Its synthesis occurs in vascular endothelial cells, smooth muscle cells, and other cell types within the body. The protein consists of five distinct structural domains that facilitate its interactions with other ECM components and cell surface receptors .

Synthesis Analysis

Methods and Technical Details

The synthesis of perlecan involves several key steps:

  1. Gene Expression: The gene encoding perlecan is transcribed into messenger RNA, which is then translated into the core protein.
  2. Post-Translational Modifications: The nascent protein undergoes extensive post-translational modifications, including glycosylation. Heparan sulfate chains are added to specific sites on the core protein.
  3. Secretion: After proper folding and modification in the endoplasmic reticulum and Golgi apparatus, perlecan is secreted into the extracellular space where it becomes integrated into the ECM .

The glycosylation process is critical for the functional properties of perlecan, influencing its ability to interact with various ligands and other ECM components .

Molecular Structure Analysis

Structure and Data

Perlecan's structure comprises a core protein with five distinct domains:

  • Domain I: Contains attachment sites for glycosaminoglycans.
  • Domains II-V: Involved in binding to various ECM components such as collagen and laminin.
Chemical Reactions Analysis

Reactions and Technical Details

Perlecan participates in several biochemical reactions within the ECM:

  • Binding Reactions: It binds to growth factors such as fibroblast growth factor, which influences cell proliferation and differentiation.
  • Cross-Linking: Perlecan can cross-link with other ECM proteins like collagen and nidogen, contributing to the structural framework of tissues .

The interactions facilitated by perlecan are essential for maintaining tissue homeostasis and responding to injury.

Mechanism of Action

Process and Data

Perlecan exerts its biological effects through several mechanisms:

  1. Cell Adhesion: It provides a substrate for cell attachment, influencing cellular behavior.
  2. Growth Factor Regulation: By binding growth factors, perlecan modulates their availability and activity, thereby influencing cellular responses such as migration and proliferation.
  3. Matrix Organization: Perlecan plays a role in organizing other ECM components, contributing to tissue architecture .

These mechanisms highlight its importance in both normal physiology and pathological conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 469 kilodaltons for the core protein.
  • Solubility: Highly soluble in physiological conditions due to its hydrophilic glycosaminoglycan chains.

Chemical Properties

  • Charge: The presence of sulfate groups on heparan sulfate gives perlecan a negative charge, which is crucial for its interactions with positively charged molecules.
  • Stability: Perlecan exhibits stability under physiological conditions but can be degraded by specific enzymes such as heparanase during pathological processes .
Applications

Scientific Uses

Perlecan has several important applications in scientific research:

  • Tissue Engineering: Its role in cell adhesion makes it a valuable component in scaffolds for tissue engineering applications.
  • Bioprinting: Perlecan is used in bioprinting technologies due to its ability to support cell viability and function within hydrogels .
  • Disease Research: Studies on perlecan have provided insights into various diseases, including cancer and diabetic complications, highlighting its potential as a therapeutic target .
Molecular Architecture and Genetic Regulation of Perlecan

Structural Domains of Perlecan: Domain-Specific Functional Modules

Perlecan (HSPG2) is a large (≈470 kDa core protein) modular heparan sulfate proteoglycan with a five-domain structure, each conferring distinct biological functions. Its molecular architecture enables diverse roles in extracellular matrix (ECM) organization, growth factor signaling, and cellular homeostasis [1] [5]. The protein core spans ≈400-500 kDa and can be modified by glycosaminoglycan (GAG) chains (heparan sulfate, chondroitin sulfate, or keratan sulfate) that significantly influence its functional properties [1] [6].

Domain I: Heparan/Chondroitin Sulfate Glycosaminoglycan Attachment and Growth Factor Binding

Domain I (≈200 amino acids) constitutes the N-terminal region exclusive to perlecan and contains three conserved Ser-Gly-Asp (SGD) motifs that serve as attachment sites for heparan sulfate (HS) or chondroitin sulfate (CS) chains [1] [5]. This domain lacks cysteine residues and is rich in acidic amino acids. Its primary function is growth factor sequestration and presentation:

  • HS chains enable high-affinity binding to fibroblast growth factors (FGF-2, FGF-7, FGF-18), vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and bone morphogenetic proteins (BMPs) [1] [6]
  • Creates morphogen gradients critical for developmental processes and angiogenesis [1]
  • The HS chains are not required for protein folding/secretion but significantly influence ligand-binding capacity [5]
  • Experimental deletion of exon 3 (encoding SGD motifs) in mice (Hspg2Δ3/Δ3) impairs angiogenesis, wound healing, and tumor growth [2]

Table 1: Functional Characteristics of Perlecan Domain I

FeatureStructural CharacteristicsFunctional Significance
SGD MotifsSer-Gly-Asp sequences at positions 65, 71, 76 (human)Covalent attachment sites for HS/CS chains
HS Chains70-100 kDa glycosaminoglycan polymersSequestration of FGFs, VEGF, PDGF, BMPs
Growth Factor BindingElectrostatic interactions with HS sulfation patternsPresentation to cognate receptors (e.g., FGFR, VEGFR)
Species VariationAdditional HS attachment site at Ser3593 (mouse domain V)Differential regulation of growth factor bioavailability

Domain II: LDL Receptor Homology and Lipid/Morphogen Interactions

Domain II exhibits significant homology with the ligand-binding region of the low-density lipoprotein (LDL) receptor, featuring four cysteine-rich repeats and a conserved pentapeptide motif (DGSDE) [1] [5]. Key functions include:

  • Binding and retention of LDL in a glycosylation-dependent manner [1]
  • Contribution to atherogenesis through subendothelial lipoprotein accumulation [2]
  • Interactions with Wnt and Hedgehog morphogens via O-linked oligosaccharides [6]
  • Correlation between perlecan expression and atherosclerosis progression [1] [2]

Domain III: Laminin-like Motifs and Secretion Regulation

Domain III shares significant homology with the short arm of laminin A chain, containing three laminin globular domains interspersed among 11 laminin-like epidermal growth factor (EGF) repeats [1] [3]. Functional aspects include:

  • Mediating interactions with FGF-7 (KGF) and FGF-18 via the core protein [6]
  • Critical role in protein secretion: Missense mutations in this domain (e.g., in Schwartz-Jampel syndrome) cause defective perlecan secretion [1] [3]
  • Contains an RGD sequence in murine perlecan that promotes epithelial cell adhesion [1]
  • Regulates efflux of perlecan into the extracellular space [1]

Domain IV: Immunoglobulin Repeats and Matrix Stabilization

Domain IV is the largest segment (≈2000 amino acids) and consists of 21 immunoglobulin (Ig)-like repeats homologous to neural cell adhesion molecule (N-CAM) [1] [6]. This domain functions as a central scaffold for ECM assembly:

  • Binds structural matrix components: nidogen, fibronectin, fibulin-2, and type IV collagen [1] [8]
  • Contains a prospective GAG attachment site in the 14th Ig repeat (human) [1]
  • The TWSKV peptide motif within this domain promotes salivary gland cell differentiation and acini formation in tissue engineering applications [6]
  • Stabilizes basement membrane architecture through heterotypic interactions [1] [6]

Domain V: Laminin G Domain and Anti-Angiogenic/Autophagic Signaling

The C-terminal domain V shares homology with laminin G domains and contains three globular (LG1-LG3) modules [1] [2]. This domain exhibits functions contrasting with the pro-angiogenic N-terminal domain:

  • Endorepellin: The cleaved C-terminal fragment (domain V) functions as a potent angiogenesis inhibitor:
  • Binds α2β1 integrin, triggering actin cytoskeleton disassembly and suppressing endothelial migration [1] [6]
  • Antagonizes VEGFR2 via activation of tyrosine phosphatase SHP-1, which dephosphorylates Tyr1175 on VEGFR2 [2]
  • Autophagy Induction: Endorepellin induces autophagy in endothelial cells via VEGFR2 signaling [2]
  • LG3 Fragment: Released by BMP-1/tolloid-like proteases, this fragment:
  • Serves as a biomarker in renal failure, chronic allograft nephropathy, and amniotic fluid [2]
  • Exhibits neuroprotective effects in brain ischemia models [2]
  • Circulating levels are reduced in breast cancer progression [2]

Table 2: Functional Modules within Perlecan Domain V

ModuleProteolytic ProcessingFunctionsPathological Significance
Intact Domain VPrecursor formECM self-assembly, basement membrane formationMutations cause Schwartz-Jampel syndrome
EndorepellinCathepsin L1 cleavageAngiostasis, autophagy induction, endothelial cell dysregulationUrinary biomarker in renal diseases
LG3 FragmentBMP-1/Tolloid cleavageAnti-angiogenic activity, neuroprotectionReduced serum levels in cancer progression

Genomic Organization and Transcriptional Regulation of HSPG2

Promoter Complexity and TATA-less Transcriptional Control

The HSPG2 gene spans over 120 kb on chromosome 1p36.12 and contains 97 exons in humans, making it one of the largest genes in the human genome [1] [4]. Transcriptional regulation features include:

  • TATA-less promoter: Lacks a canonical TATA box, instead utilizing multiple transcriptional start sites scattered over an 80-bp region [1] [4]
  • Housekeeping transcription factors: Regulation by Sp1 and ETF despite absence of TATA box [1] [8]
  • Early response gene: Rapid induction following cellular stress or injury [1]
  • Conserved organization: Exon-intron structure corresponds precisely to protein domains, suggesting evolution through gene duplication and exon shuffling [1] [3]

Alternative Splicing and Tissue-Specific Isoforms

Alternative splicing of HSPG2 generates tissue-specific isoforms that expand functional diversity:

  • Mast cells (HMC-1 line): Shorter isoforms encoding biologically active endorepellin [1] [2]
  • Neural tissues: Variants lacking specific immunoglobulin repeats in domain IV [3]
  • Cartilage: Glycosylation variants with differential HS/CS chain modifications influencing growth factor binding [5] [6]
  • Pathological significance: Aberrant splicing contributes to Schwartz-Jampel syndrome (SJS) phenotypes [3]:
  • Patient 1: Heterozygous mutations causing exon 56 skipping and exon 60-61 fusion
  • Patient 2: Exon 64 skipping due to splice-site mutation
  • Patient 3: 7.1 kb homozygous deletion in exon 96 region

Epigenetic and Growth Factor-Mediated Regulation (e.g., TGF-β, NFκB)

HSPG2 expression is dynamically regulated by extracellular signals and epigenetic mechanisms:

  • TGF-β Induction: Canonical TGF-β signaling induces HSPG2 transcription via direct binding of nuclear factor-1 (NF-1) to the promoter [1] [4]
  • NFκB Activation: Enhances HSPG2 expression in desmoplastic prostate cancer microenvironments [1] [8]
  • Repressive Signals: Suppressed by interferon-γ (IFN-γ) under inflammatory conditions [1] [4]
  • Fluid Shear Stress: Regulated in vascular endothelial cells as a mechanosensitive gene [4] [6]
  • Epigenetic Control: DNA methylation and histone modifications in specific cancer contexts (e.g., radioresistant prostate cancer) [8]

Table 3: Transcriptional Regulators of the HSPG2 Gene

RegulatorInducing/RepressingMechanismBiological Context
TGF-βInducerNF-1 binding to promoterTissue development, fibrosis
NFκBInducerTranscriptional activationProstate cancer stroma, inflammation
Interferon-γRepressorTranscriptional suppressionInflammatory responses
Mechanical StressInducerPromoter activationVascular endothelium, bone remodeling
DNA MethylationRepressorEpigenetic silencingProstate cancer radioresistance

Properties

CAS Number

143972-95-6

Product Name

perlecan

Molecular Formula

C9H7NO5

Synonyms

perlecan

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